molecular formula C6H12N4 B13257694 Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Cat. No.: B13257694
M. Wt: 140.19 g/mol
InChI Key: ZDBZFZQSDUGMQN-UHFFFAOYSA-N
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Description

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in research and industrial applications .

Biological Activity

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a compound featuring a 1,2,3-triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are significant in medicinal chemistry due to their broad spectrum of biological activities including:

  • Antimicrobial
  • Anticancer
  • Analgesic
  • Anti-inflammatory
  • Antiviral

The unique structure of triazoles allows them to interact with various biological targets, making them valuable in drug discovery and development .

Synthesis of this compound

The synthesis of triazole compounds typically employs "click chemistry," particularly the reaction between azides and alkynes. This method is favored for its efficiency and mild reaction conditions. This compound can be synthesized through the following general steps:

  • Formation of Azide : Starting from an appropriate alkyne.
  • Click Reaction : The azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
  • Substitution : The ethylamine group is introduced via nucleophilic substitution.

This method ensures high yields and purity of the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro testing revealed that this compound has an effective concentration (EC50) in the low micromolar range against specific cancer types.
  • Mechanism of Action : The compound shows high binding affinity to androgen receptors and other molecular targets involved in cancer progression, suggesting a mechanism that interferes with tumor growth and survival pathways .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. This compound has been evaluated for its activity against various pathogens:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Bacteria0.5 - 4 μM
Fungi0.25 - 1 μM

These results indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Triazole Ring : Essential for biological activity; modifications to this ring can enhance or diminish efficacy.
    • Substituents on the triazole significantly affect potency; electron-withdrawing groups tend to enhance activity.
  • Alkyl Chain Length : Variations in the length and branching of the ethyl chain can influence solubility and receptor binding affinity.
  • Functional Groups : The presence of amine groups increases interaction with biological targets, enhancing overall potency.

These insights into SAR provide a pathway for optimizing this compound for therapeutic applications .

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that derivatives with longer alkyl chains exhibited improved cytotoxic effects against prostate cancer cell lines.
    • Example Compound: A derivative with a butyl group showed an EC50 value of 75 nM compared to 150 nM for the ethyl variant.
  • Antimicrobial Efficacy : Research indicated that modifications to the triazole ring could lead to compounds with MIC values lower than 0.5 μM against resistant bacterial strains.

These case studies underscore the potential therapeutic applications of triazole-containing compounds in oncology and infectious diseases .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N-ethyl-2-(triazol-2-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-7-5-6-10-8-3-4-9-10/h3-4,7H,2,5-6H2,1H3

InChI Key

ZDBZFZQSDUGMQN-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1N=CC=N1

Origin of Product

United States

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